N-(3,4-dichlorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
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Description
N-(3,4-dichlorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H12Cl2N4O2S and its molecular weight is 395.26. The purity is usually 95%.
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Scientific Research Applications
Novel Tandem Transformations in Thiophene Synthesis
Research on the novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which are related to the chemical structure of interest, shows the synthesis of various derivatives with potential applications in material science and pharmaceuticals. These transformations facilitate the creation of new ring systems, indicating a path for the development of new compounds with targeted properties (Pokhodylo et al., 2010).
Synthesis of Oxadiazolidinylthiophenes
Another study focused on the synthesis of new 1,2,4-oxadiazolidin-5-ylthiophenes and thienopyrimidine derivatives, highlighting the versatility of thiophene derivatives in chemical synthesis. This research is crucial for developing novel compounds with potential applications in drug development and materials science (Hameed, 2012).
Anticancer Activity of Oxadiazole Derivatives
The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity provide insight into the therapeutic potential of oxadiazole derivatives. These compounds showed significant efficacy against several cancer cell lines, highlighting the compound's relevance in developing new anticancer agents (Ravinaik et al., 2021).
Antimicrobial Applications
Research on the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole revealed their medicinal importance, including antimicrobial and anti-inflammatory activities. These studies demonstrate the compound's potential in developing new antimicrobial agents, offering insights into its applications in combating infectious diseases (Samadhiya et al., 2013).
Antidiabetic Screening
Investigation into the antidiabetic properties of novel dihydropyrimidine derivatives, including the study of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, has shown promising results. These compounds were evaluated for their α-amylase inhibition, a key target in diabetes management, indicating the potential for new therapeutic agents (Lalpara et al., 2021).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S/c17-12-2-1-11(5-13(12)18)19-16(23)22-6-10(7-22)15-20-14(21-24-15)9-3-4-25-8-9/h1-5,8,10H,6-7H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDBMLAKZULROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.